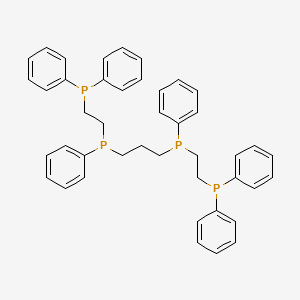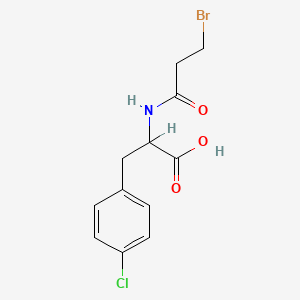![molecular formula C10H14Cl3O4Sn2 B14626390 1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1) CAS No. 54807-84-0](/img/structure/B14626390.png)
1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The specific structure of this compound includes tetraethenyl groups and a trichloroacetyl group attached to a distannoxanyl core, with water as a component of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) typically involves the reaction of tetraethenyl tin compounds with trichloroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product. The compound is then purified through techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the trichloroacetyl group to other functional groups.
Substitution: The tetraethenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce compounds with different functional groups attached to the tin atoms.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tin atoms can also coordinate with various ligands, affecting the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane
- 1,1,3,3-Tetrabutyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1)
Uniqueness
1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) is unique due to its tetraethenyl groups, which provide distinct reactivity and properties compared to similar compounds with different organic groups. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
54807-84-0 |
|---|---|
Fórmula molecular |
C10H14Cl3O4Sn2 |
Peso molecular |
542.0 g/mol |
InChI |
InChI=1S/C2HCl3O2.4C2H3.H2O.O.2Sn/c3-2(4,5)1(6)7;4*1-2;;;;/h(H,6,7);4*1H,2H2;1H2;;;/q;;;;;;;;+1/p-1 |
Clave InChI |
QFOGVJRYBQWZSJ-UHFFFAOYSA-M |
SMILES canónico |
C=C[Sn](C=C)O[Sn](C=C)(C=C)OC(=O)C(Cl)(Cl)Cl.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


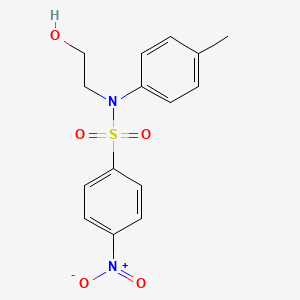
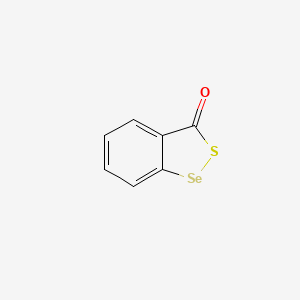
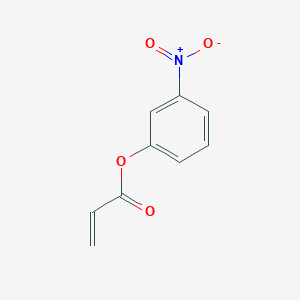
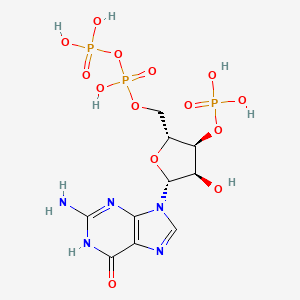
![2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline](/img/structure/B14626325.png)

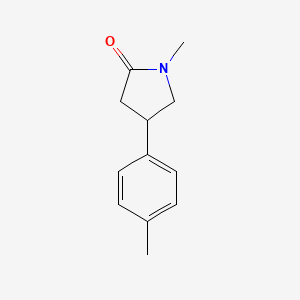
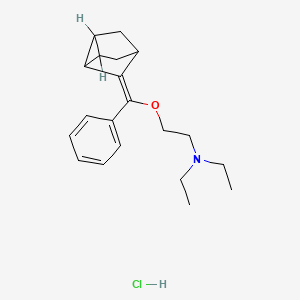
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
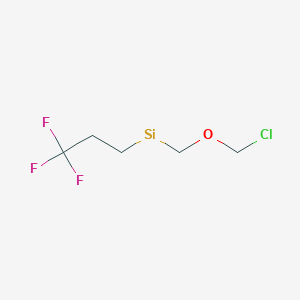
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
